molecular formula C23H29N3O8 B12943036 tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate

tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate

Cat. No.: B12943036
M. Wt: 475.5 g/mol
InChI Key: PNJKLXFJKPXBRY-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as piperidine, isoindoline, and ethoxy groups. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Isoindoline Group: The isoindoline group is introduced via a condensation reaction with the piperidine derivative.

    Attachment of Ethoxy Groups: The ethoxy groups are added through etherification reactions, often using ethylene glycol derivatives.

    Final Esterification: The final step involves esterification with tert-butyl acetate to form the complete compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and isoindoline rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms with alcohol groups, and substituted compounds with various functional groups replacing the ethoxy groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure allows it to bind to specific proteins or enzymes, making it a useful tool in studying biochemical pathways and mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, particularly those involving protein dysfunction.

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(2,6-dioxopiperidin-3-yl)acetate
  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate

Uniqueness

Compared to similar compounds, tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate stands out due to its complex structure and multiple functional groups. This complexity allows for a broader range of chemical reactions and applications, making it a more versatile and valuable compound in scientific research.

Properties

Molecular Formula

C23H29N3O8

Molecular Weight

475.5 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]acetate

InChI

InChI=1S/C23H29N3O8/c1-23(2,3)34-18(28)13-33-12-11-32-10-9-24-15-6-4-5-14-19(15)22(31)26(21(14)30)16-7-8-17(27)25-20(16)29/h4-6,16,24H,7-13H2,1-3H3,(H,25,27,29)

InChI Key

PNJKLXFJKPXBRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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